molecular formula C12H6O7 B12578363 3,7,8-Trihydroxy-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione CAS No. 189881-32-1

3,7,8-Trihydroxy-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione

Cat. No.: B12578363
CAS No.: 189881-32-1
M. Wt: 262.17 g/mol
InChI Key: IUQMXRBZYGVWTH-UHFFFAOYSA-N
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Description

3,7,8-Trihydroxy-2H,5H-pyrano3,2-cbenzopyran-2,5-dione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of pyrano3,2-cbenzopyran derivatives, which are characterized by a fused ring system containing oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,8-Trihydroxy-2H,5H-pyrano3,2-cbenzopyran-2,5-dione typically involves multicomponent reactions (MCRs) that combine simple substrates in a one-pot reaction. One common method includes the reaction of 2-chloroquinoline-3-carbaldehyde with active methylene compounds such as benzoylacetonitrile, dimedone, or 4-hydroxycoumarin. The reaction proceeds through a Michael addition followed by intramolecular cyclization, resulting in the formation of the desired pyrano3,2-cbenzopyran derivative .

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of microwave irradiation and catalysts like ZnO can enhance the efficiency and yield of the reaction. The process is designed to be environmentally friendly, with minimal waste and high chemical efficiency .

Chemical Reactions Analysis

Types of Reactions

3,7,8-Trihydroxy-2H,5H-pyrano3,2-cbenzopyran-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The dione functionality can be reduced to form diols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of diols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3,7,8-Trihydroxy-2H,5H-pyrano3,2-cbenzopyran-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,7,8-Trihydroxy-2H,5H-pyrano3,2-cbenzopyran-2,5-dione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7,8-Trihydroxy-2H,5H-pyrano3,2-cbenzopyran-2,5-dione is unique due to its multiple hydroxyl groups and dione functionality, which contribute to its diverse chemical reactivity and potential biological activities

Properties

CAS No.

189881-32-1

Molecular Formula

C12H6O7

Molecular Weight

262.17 g/mol

IUPAC Name

3,7,8-trihydroxypyrano[3,2-c]chromene-2,5-dione

InChI

InChI=1S/C12H6O7/c13-6-2-1-4-9-5(3-7(14)12(17)18-9)11(16)19-10(4)8(6)15/h1-3,13-15H

InChI Key

IUQMXRBZYGVWTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C3=C(C=C(C(=O)O3)O)C(=O)O2)O)O

Origin of Product

United States

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